molecular formula C19H20N2O B6896200 cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone

cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone

Cat. No.: B6896200
M. Wt: 292.4 g/mol
InChI Key: YGQYBJWRJNXXBM-UHFFFAOYSA-N
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Description

Cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is a complex organic compound featuring a cyclopentene ring, a phenyl group, and a pyrrolo[1,2-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as the reaction of 2-aminopyrrole with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclopentene Ring Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile, followed by dehydrogenation to form the cyclopentene structure.

    Final Coupling Step: The final step involves coupling the cyclopentene ring with the pyrrolo[1,2-a]pyrazine core, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrolo[1,2-a]pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may use reagents such as sodium methoxide (NaOCH3).

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted phenyl or pyrrolo[1,2-a]pyrazine compounds.

Scientific Research Applications

Chemistry

In chemistry, cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The pyrrolo[1,2-a]pyrazine core is known for its biological activity, and derivatives of this structure have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone: can be compared with other pyrrolo[1,2-a]pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentene ring with a pyrrolo[1,2-a]pyrazine core, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This structural novelty can lead to unique interactions with biological targets and novel applications in materials science.

Properties

IUPAC Name

cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c22-19(16-9-4-5-10-16)21-14-13-20-12-6-11-17(20)18(21)15-7-2-1-3-8-15/h1-3,6-9,11-12,18H,4-5,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQYBJWRJNXXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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